molecular formula C19H23N3O2 B2768816 1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2380043-39-8

1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2768816
CAS No.: 2380043-39-8
M. Wt: 325.412
InChI Key: YGTUFQIDHLLDBQ-UHFFFAOYSA-N
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Description

1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a methylpyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling through various reaction conditions. Common reagents used in these reactions include pyridine derivatives, piperidine derivatives, and methylating agents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-10-18(6-8-21-15)24-14-17-5-3-9-22(13-17)19(23)11-16-4-2-7-20-12-16/h2,4,6-8,10,12,17H,3,5,9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTUFQIDHLLDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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